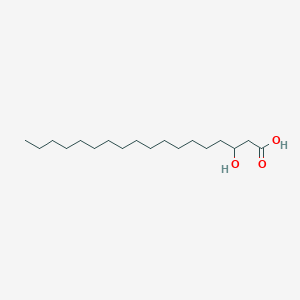

2-Hydroxystearic acid

説明

2-Hydroxyoctadecanoic acid has been reported in Allamanda cathartica, Brassica napus, and other organisms with data available.

特性

IUPAC Name |

2-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHBGTRZFAVZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415248 | |

| Record name | 2-Hydroxystearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-22-1, 17773-30-7, 1330-70-7 | |

| Record name | 2-Hydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyoctadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxystearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyoctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EP4WX42O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enzymatic Synthesis of 2-Hydroxystearic Acid by Fatty Acid 2-Hydroxylase (FA2H): A Technical Guide for Researchers

This guide provides an in-depth technical overview for the enzymatic synthesis of 2-hydroxystearic acid using fatty acid 2-hydroxylase (FA2H). Tailored for researchers, scientists, and drug development professionals, this document details the core principles, methodologies, and analytical techniques required to successfully produce and characterize this important hydroxylated fatty acid.

Introduction: The Significance of FA2H and 2-Hydroxylated Fatty Acids

Fatty acid 2-hydroxylase (FA2H) is an integral membrane enzyme primarily located in the endoplasmic reticulum. It catalyzes the stereospecific hydroxylation of the alpha-carbon of fatty acids to produce (R)-2-hydroxy fatty acids.[1] This enzymatic modification is a critical step in the biosynthesis of 2-hydroxylated sphingolipids, which are essential components of myelin in the nervous system and the epidermal barrier.[2] The human FA2H gene encodes a 372-amino acid protein that contains an N-terminal cytochrome b5 domain and four potential transmembrane domains.[3] This enzyme belongs to a family of membrane-bound desaturases and hydroxylases characterized by a conserved iron-binding histidine motif.[3]

The product of FA2H activity on stearic acid, this compound, is a long-chain saturated fatty acid with a hydroxyl group at the C-2 position.[4][5] These 2-hydroxylated fatty acids are subsequently incorporated into ceramides and other complex sphingolipids.[6]

The biological importance of FA2H is underscored by its association with a group of rare, autosomal recessive neurodegenerative disorders, collectively known as fatty acid hydroxylase-associated neurodegeneration (FAHN) or spastic paraplegia 35 (SPG35).[7] Mutations in the FA2H gene lead to reduced or eliminated enzyme function, resulting in abnormal myelin formation and progressive neurological symptoms, including spasticity, dystonia, ataxia, and cognitive decline.[7][8] Therefore, robust methods for the in vitro synthesis and analysis of 2-hydroxylated fatty acids are crucial for studying the pathophysiology of these diseases and for the development of potential therapeutic interventions.

This guide will provide a comprehensive framework for the enzymatic synthesis of this compound, covering the expression and purification of recombinant FA2H, a detailed protocol for the enzymatic assay, and methods for the analysis of the product.

Methodology: A Step-by-Step Approach

Part 1: Recombinant Human FA2H Expression and Purification

The production of active, recombinant FA2H is a prerequisite for detailed enzymatic studies. As a membrane protein, its expression and purification require specialized techniques to maintain its structural integrity and function. The following protocol is adapted from established methods for the expression of membrane proteins in Escherichia coli.[8][9][10]

Experimental Workflow for Recombinant FA2H Production

Caption: Workflow for recombinant FA2H expression and purification.

Detailed Protocol:

-

Cloning and Transformation:

-

Synthesize or obtain the full-length human FA2H cDNA.

-

Clone the FA2H cDNA into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

-

Transform chemically competent E. coli BL21(DE3) cells with the recombinant plasmid.

-

-

Expression:

-

Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

Reduce the incubation temperature to 18-25°C and continue shaking overnight to enhance proper protein folding and membrane insertion.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

-

-

Purification:

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). Lyse the cells by sonication on ice.

-

Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Solubilization: Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing a mild, non-ionic detergent such as n-dodecyl-β-D-maltoside (DDM) at a concentration of 1-2% (w/v).[9] Incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Affinity Chromatography: Load the supernatant containing the solubilized membrane proteins onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a low concentration of the same detergent used for solubilization. Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 40 mM imidazole, and 0.05% DDM) to remove non-specifically bound proteins. Elute the His-tagged FA2H protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM) to remove imidazole. The purified enzyme can be stored in aliquots at -80°C.

-

Part 2: In Vitro Enzymatic Assay for FA2H Activity

The activity of FA2H can be determined by measuring the formation of this compound from stearic acid. A highly sensitive and specific method involves the use of a deuterated substrate and analysis by mass spectrometry.[11]

Enzymatic Reaction and Assay Workflow

Caption: Workflow for the in vitro FA2H enzymatic assay.

Detailed Protocol:

-

Preparation of Reagents:

-

FA2H Enzyme: Use either purified recombinant FA2H or microsomal fractions prepared from cells overexpressing FA2H.[11]

-

Substrate: Prepare a stock solution of deuterated stearic acid (e.g., Stearic acid-d35) in a suitable solvent like ethanol.

-

NADPH Regeneration System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a constant supply of NADPH, which is required for FA2H activity.[11]

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the following components in the specified order:

-

Reaction Buffer

-

NADPH Regeneration System

-

Purified FA2H or microsomal protein (typically 20-50 µg)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the deuterated stearic acid substrate to a final concentration of 10-50 µM.

-

Incubate the reaction at 37°C for 60-120 minutes with gentle shaking.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

Add an internal standard (e.g., 17-hydroxystearic acid) for quantification.

-

Extract the lipids by adding 3 volumes of a mixture of hexane and isopropanol (3:2, v/v). Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper organic phase and repeat the extraction.

-

Combine the organic phases and evaporate the solvent under a stream of nitrogen.

-

Part 3: Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[9]

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 50-100% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | To be determined empirically |

| Precursor Ion (m/z) | ~299.2 (for non-deuterated) |

| Product Ion (m/z) | Fragment ions to be identified |

| Collision Energy | To be optimized |

Detailed Protocol:

-

Sample Preparation:

-

Reconstitute the dried lipid extract from the enzymatic assay in 100 µL of the initial mobile phase.

-

Centrifuge to pellet any insoluble material and transfer the supernatant to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analytes using the specified gradient conditions.

-

Detect the analytes using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion for this compound will be its deprotonated molecule [M-H]⁻. The specific product ions and collision energies need to be optimized for the instrument being used. For deuterated this compound, the precursor ion mass will be higher depending on the number of deuterium atoms.

-

-

Quantification:

-

Create a standard curve using known concentrations of authentic this compound and the internal standard.

-

Quantify the amount of this compound produced in the enzymatic reaction by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Key Experimental Considerations and Troubleshooting

Table 2: Troubleshooting Guide for FA2H Enzymatic Assay

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no enzyme activity | Inactive enzyme | - Ensure proper protein folding during expression (lower temperature, chaperone co-expression).- Avoid repeated freeze-thaw cycles of the purified enzyme.- Confirm protein integrity by SDS-PAGE. |

| Suboptimal assay conditions | - Optimize pH and temperature of the reaction.- Ensure the NADPH regeneration system is active. | |

| Inhibitors in the sample | - If using cell lysates, consider potential endogenous inhibitors. Purify the enzyme. | |

| High background signal | Non-enzymatic hydroxylation | - Run a control reaction without the enzyme or with a heat-inactivated enzyme. |

| Contamination of reagents | - Use high-purity reagents and solvents. | |

| Poor reproducibility | Inaccurate pipetting | - Use calibrated pipettes and perform serial dilutions carefully. |

| Inconsistent incubation times | - Use a timer and ensure all samples are incubated for the same duration. | |

| Incomplete lipid extraction | - Ensure thorough mixing during extraction and repeat the extraction step. |

Conclusion: Applications and Future Directions

The ability to reliably synthesize and quantify this compound is of paramount importance for advancing our understanding of the role of FA2H and 2-hydroxylated sphingolipids in health and disease. The methodologies outlined in this guide provide a robust framework for researchers to investigate the kinetics of FA2H, screen for potential inhibitors or activators, and explore the downstream effects of altered 2-hydroxy fatty acid levels.

Future research in this area may focus on the development of high-throughput screening assays for FA2H modulators, which could lead to the discovery of novel therapeutic agents for FAHN and other related disorders. Furthermore, detailed biochemical and structural studies of FA2H will provide deeper insights into its catalytic mechanism and substrate specificity, paving the way for the rational design of targeted therapies. The technical expertise to perform these fundamental enzymatic studies, as detailed in this guide, will be the cornerstone of such future advancements.

References

- Alderson, N. L., & Hama, H. (2005). A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry. Journal of Lipid Research, 46(8), 1786–1793. [Link]

- Alderson, N. L., Rembiesa, B. M., Walla, M. D., Bielawska, A., Bielawski, J., & Hama, H. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase. Journal of Biological Chemistry, 279(47), 48562–48568. [Link]

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for 2-Hydroxypalmitic Acid as a Substrate for Fatty Acid 2-Hydroxylase (FA2H). BenchChem.

- Eckhardt, M., Yaghootfam, A., Fewou, S. N., Zöller, I., & Gieselmann, V. (2005). A mammalian fatty acid hydroxylase responsible for the formation of 2-hydroxylated galactolipids in myelin. Biochemical Journal, 388(Pt 1), 245–254. [Link]

- Guo, L., Zhang, X., Zhou, D., Okunade, A. L., & Su, X. (2012). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of Lipid Research, 53(7), 1327–1335. [Link]

- Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405–414. [Link]

- Human Metabolome Database. (2017). Showing metabocard for this compound (HMDB0062549). [Link]

- Kruer, M. C., Paisán-Ruiz, C., Boddaert, N., Yoon, M. Y., Hama, H., Gregory, A., ... & Houlden, H. (2010). Defective FA2H leads to a novel form of neurodegeneration with brain iron accumulation (NBIA). Annals of Neurology, 68(5), 611–618. [Link]

- MedlinePlus. (n.d.). FA2H gene. [Link]

- PubChem. (n.d.). This compound. [Link]

- Zöller, I., Meixner, M., Gieselmann, V., & Eckhardt, M. (2008). FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain. Journal of Neurochemistry, 107(6), 1494–1504. [Link]

Sources

- 1. Process | Graphviz [graphviz.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ptglab.com [ptglab.com]

- 4. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

- 5. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]

- 6. cube-biotech.com [cube-biotech.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Heterologous Expression of Membrane Proteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression, Solubilization, and Purification of Bacterial Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Something went wrong... [wolfson.huji.ac.il]

- 11. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Metabolic Journey of 2-Hydroxystearic Acid in Sphingolipid Metabolism

This technical guide provides an in-depth exploration of the metabolic fate of 2-hydroxystearic acid, a crucial 2-hydroxy fatty acid (hFA), within the intricate network of sphingolipid metabolism. Designed for researchers, scientists, and drug development professionals, this document elucidates the biosynthetic pathways, functional significance, and analytical strategies pertinent to 2-hydroxylated sphingolipids (hSLs). We will delve into the enzymatic machinery responsible for its creation and incorporation into complex lipids, the unique biophysical properties it imparts to cellular membranes, and its critical role in health and devastating neurological diseases.

Introduction: The Significance of the 2-Hydroxyl Group

Sphingolipids are not merely structural components of cellular membranes; they are critical players in a vast array of cellular processes, including signal transduction, cell differentiation, and apoptosis.[1][2] The structural diversity of these lipids, which underpins their functional versatility, is generated through variations in their sphingoid base, head group, and, importantly, the N-acyl chain.

One of the key modifications to the N-acyl chain is hydroxylation at the C-2 (alpha) position. This compound (a C18:0 hFA) is a prominent example of this class. The introduction of this single hydroxyl group dramatically alters the lipid's properties. It increases polarity and creates the potential for hydrogen bonding, which in turn influences membrane fluidity, lipid packing, and the formation of specialized membrane nanodomains, often referred to as lipid rafts.[3][4] These 2-hydroxylated sphingolipids are particularly abundant in the myelin sheath of the nervous system and the stratum corneum of the epidermis, highlighting their specialized and indispensable roles in these tissues.[5][6]

Biosynthesis: A Stepwise Journey from Fatty Acid to Complex Sphingolipid

The metabolic pathway of this compound into complex sphingolipids is a sequential process that begins in the endoplasmic reticulum (ER).[7] It involves the hydroxylation of the fatty acid itself, followed by its activation and incorporation into the ceramide backbone, which then serves as a precursor for more complex species.

The Initiating Step: Fatty Acid 2-Hydroxylation

The synthesis of 2-hydroxylated sphingolipids is initiated by the hydroxylation of a pre-existing fatty acid. In this case, stearic acid (C18:0) is converted to this compound.

-

Mechanism: FA2H is an NADPH-dependent monooxygenase located in the ER membrane.[7][10] It catalyzes the stereospecific introduction of a hydroxyl group at the C-2 position of the fatty acid, producing the (R)-2-hydroxy fatty acid isomer.[11] The human FA2H protein contains a cytochrome b5 domain at its N-terminus, which is essential for its catalytic activity.[10]

-

Regulation & Significance: The expression of the FA2H gene is tissue-specific, with high levels observed in the brain.[10] Mutations in this gene lead to a reduction or elimination of the enzyme's function, causing severe neurodegenerative disorders such as fatty acid hydroxylase-associated neurodegeneration (FAHN) and hereditary spastic paraplegia 35 (SPG35).[5][9] This underscores the critical, non-redundant role of FA2H in maintaining the integrity of the nervous system. While FA2H is the primary enzyme for this reaction, evidence suggests that other, yet-to-be-identified, hydroxylases may exist, as hSLs are still present in FA2H knockout models.[2][7]

Activation and Incorporation into Ceramide

Once synthesized, this compound must be activated and attached to a sphingoid base to form 2-hydroxyceramide. This process mirrors the synthesis of non-hydroxylated ceramides.

-

Acyl-CoA Formation: this compound is first activated to its coenzyme A (CoA) thioester, 2-hydroxystearoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

-

Ceramide Synthesis: The 2-hydroxystearoyl-CoA is then utilized by a family of enzymes known as ceramide synthases (CerS). These enzymes catalyze the N-acylation of a sphingoid base (typically dihydrosphingosine) to form 2-hydroxydihydroceramide.[12]

-

Desaturation: Finally, a desaturase introduces a double bond into the dihydrosphingosine backbone to yield 2-hydroxyceramide, the central hub for the synthesis of all complex 2-hydroxylated sphingolipids.[13][14]

All six mammalian CerS enzymes have been shown to be capable of using 2-hydroxy fatty acyl-CoAs as substrates, and they retain the same fatty acid chain length specificity they exhibit for non-hydroxylated substrates.[12][15]

| Ceramide Synthase (CerS) | Primary Acyl-CoA Chain Length Specificity | Can Utilize 2-Hydroxy Acyl-CoAs? |

| CerS1 | C18 (Stearoyl-CoA) | Yes |

| CerS2 | C22-C24 (Very long-chain) | Yes |

| CerS3 | C26 and longer (Ultra long-chain) | Yes |

| CerS4 | C18-C20 | Yes |

| CerS5 | C16 (Palmitoyl-CoA) | Yes |

| CerS6 | C14-C16 | Yes |

Table 1: Substrate specificity of mammalian Ceramide Synthase (CerS) enzymes. All members can synthesize 2-hydroxy-ceramides with a preference for specific 2-hydroxy-fatty acyl-CoA chain lengths.[12]

Elaboration into Complex Sphingolipids

2-hydroxyceramide, located at a critical branch point, is the direct precursor for complex hSLs. It can be transported to the Golgi apparatus for further modifications.[16]

-

2-Hydroxy-Sphingomyelin (hSM): Sphingomyelin synthase adds a phosphocholine headgroup to 2-hydroxyceramide.[1]

-

2-Hydroxy-Galactosylceramide (hGalCer) & Sulfatide: In oligodendrocytes, ceramide galactosyltransferase synthesizes hGalCer, a major component of myelin.[2] hGalCer can be further sulfated to form 2-hydroxy-sulfatide.

-

2-Hydroxy-Glucosylceramide (hGlcCer) & Gangliosides: Glucosylceramide synthase can produce hGlcCer, which serves as the foundation for a series of more complex 2-hydroxylated glycosphingolipids, including gangliosides.[1]

The metabolic fate of this compound is visually summarized in the following pathway.

Functional Implications: From Membrane Structure to Cell Signaling

The presence of the 2-hydroxyl group confers unique biological functions that cannot be substituted by their non-hydroxylated counterparts.[3][17]

-

Myelin Sheath Integrity: 2-hydroxylated galactosylceramides and sulfatides are indispensable for the long-term stability of the myelin sheath.[3][17] Their absence, due to FA2H deficiency, leads to progressive demyelination, axonopathy, and the severe neurological symptoms seen in FAHN.[5][9]

-

Epidermal Barrier Function: In the skin, 2-hydroxyceramides are essential for forming the lamellar structures in the stratum corneum that prevent water loss and protect against environmental insults.[6][18]

-

Cell Signaling: 2-hydroxyceramides can mediate distinct signaling pathways. For instance, exogenously supplied 2-hydroxyceramide induces apoptosis more rapidly and at lower concentrations than non-hydroxylated ceramide, suggesting it engages unique pro-apoptotic effectors.[3][17]

Analytical Workflow: Detection and Quantification of 2-Hydroxylated Sphingolipids

Accurate analysis of 2-hydroxylated sphingolipids is essential for understanding their roles in biology and disease. The methodology of choice is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and structural specificity.[7][19]

Protocol: Quantification of 2-Hydroxyceramides by LC-MS/MS

This protocol provides a framework for the targeted quantification of 2-hydroxyceramides from cultured cells.

1. Materials and Reagents:

-

Internal Standards: A suite of commercially available odd-chain or deuterated ceramide and 2-hydroxyceramide standards.

-

Solvents: LC-MS grade methanol, chloroform, water, acetonitrile, isopropanol, and formic acid.

-

Cell culture flasks and cell scrapers.

-

Glass vials with PTFE-lined caps.

2. Sample Preparation & Lipid Extraction (Bligh-Dyer Method):

-

Rationale: This monophasic/biphasic solvent system is a robust and widely used method for extracting a broad range of lipids from aqueous samples.[20]

-

Procedure:

-

Harvest cultured cells (e.g., 1-5 million cells) by scraping into a glass tube. Pellet cells by centrifugation and discard the supernatant.

-

Add 0.8 mL of ice-cold PBS to the cell pellet and vortex to resuspend. Transfer to a glass vial.

-

Spike the sample with the internal standard mixture.

-

Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes. This creates a single phase for efficient extraction.

-

Add another 1 mL of chloroform and vortex for 1 minute.

-

Add 1 mL of water and vortex for 1 minute. This induces phase separation.

-

Centrifuge at 2,000 x g for 10 minutes to clarify the two phases.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

-

3. LC-MS/MS Analysis:

-

Rationale: Reverse-phase chromatography separates lipids based on their hydrophobicity (primarily acyl chain length and saturation), while tandem mass spectrometry provides structural confirmation and quantification.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole.

-

MRM Transitions: The precursor ion for ceramides is typically the [M+H-H₂O]⁺ adduct. The characteristic product ion results from the cleavage of the amide bond, yielding a fragment corresponding to the sphingoid base. The 2-hydroxyl group can be confirmed by specific fragmentation patterns in the MS² spectrum.[7][21]

-

Example for C18:0 2-hydroxyceramide (d18:1 base): Precursor m/z 582.5 → Product m/z 264.3.

-

-

4. Data Analysis:

-

Integrate the peak areas for each endogenous lipid and its corresponding internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the amount of each 2-hydroxyceramide species using a calibration curve prepared with known amounts of authentic standards.

-

Normalize the final concentration to the initial cell number or protein content.

Conclusion and Future Directions

The metabolic pathway that incorporates this compound into sphingolipids is a tightly regulated and functionally critical process. The enzyme FA2H sits at the gateway to this pathway, and its dysfunction has profound consequences, particularly for the nervous system. The resulting 2-hydroxylated sphingolipids are not passive structural molecules but active participants in defining membrane architecture and mediating cellular signals.

Future research will undoubtedly focus on identifying the remaining fatty acid 2-hydroxylases, further delineating the specific signaling pathways modulated by hSLs, and exploring their potential as biomarkers and therapeutic targets in a range of diseases, from neurodegeneration to cancer.[2][5] The continued advancement of analytical technologies, particularly in mass spectrometry and lipidomics, will be paramount in unraveling the full complexity of this fascinating class of lipids.

References

- Wikipedia Contributors. (2024). Sphingolipid. In Wikipedia. [Link]

- Bizzozero, O. A., et al. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4935. [Link]

- Bizzozero, O. A., et al. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed. [Link]

- Reactome. (n.d.). Sphingolipid metabolism.

- PubChem. (n.d.). Sphingolipid Metabolism.

- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Bioscience, 15(3), 1126-1144. [Link]

- Hama, H. (2013). 2'-Hydroxy ceramide in membrane homeostasis and cell signaling. PubMed Central. [Link]

- Ahmad, I., et al. (2015). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. PubMed Central. [Link]

- Hama, H. (2013). 2'-Hydroxy ceramide in membrane homeostasis and cell signaling. PubMed. [Link]

- Hama, H. (2013). 2'-Hydroxy ceramide in membrane homeostasis and cell signaling.

- Bizzozero, O. A., et al. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases.

- Nagano, M., et al. (2021).

- Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. PubMed. [Link]

- Mizutani, Y., et al. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length. PubMed. [Link]

- Eckl, K. M., et al. (2023). 2-Hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase.

- Royal Society of Chemistry. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry. [Link]

- Alderson, N. L., et al. (2004).

- Bizzozero, O. A., et al. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed Central. [Link]

- UniProt. (n.d.). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). UniProtKB. [Link]

- Eckl, K. M., et al. (2011).

- Wikipedia Contributors. (2023). FA2H. In Wikipedia. [Link]

- Semantic Scholar. (n.d.).

- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. PubMed Central. [Link]

- Jones, P. D., & Wakil, S. J. (1967). The Metabolism of Hydroxystearic Acids in Yeast. Journal of Biological Chemistry, 242(22), 5267-5273. [Link]

- MedlinePlus. (2012). FA2H gene. MedlinePlus Genetics. [Link]

- Human Metabolome Database. (2017). Showing metabocard for this compound (HMDB0062549). [Link]

- Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed Central. [Link]

- Mizutani, Y., et al. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: Enzymatic basis for the preference of FA chain length.

- Lísa, M., & Holčapek, M. (2021). Recent Analytical Methodologies in Lipid Analysis. PubMed Central. [Link]

- Perry, D. K., & Hannun, Y. A. (1998). The role of ceramide in cell signaling. PubMed. [Link]

- Al-Disal, M., et al. (2021). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. PubMed Central. [Link]

- Hartler, J., et al. (2020). Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data. Analytical Chemistry, 92(20), 14044-14052. [Link]

- van Smeden, J., & Bouwstra, J. A. (2009). Synthesis and structure-activity relationships of skin ceramides. PubMed. [Link]

- Cosmetics & Toiletries. (2013).

- ResearchGate. (n.d.). Proposed metabolic pathway from 10-hydroxystearic acid to γ-dodecalactone by yeast. [Link]

- Google Patents. (1994). WO1994026919A1 - Enzymatic synthesis of ceramides and hybrid ceramides.

Sources

- 1. Sphingolipid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FA2H - Wikipedia [en.wikipedia.org]

- 9. FA2H gene: MedlinePlus Genetics [medlineplus.gov]

- 10. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2'-Hydroxy ceramide in membrane homeostasis and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of skin ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physiological Role of 2-Hydroxy Fatty Acids in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy fatty acids (2-HFAs) are a unique class of lipids, once viewed primarily as structural components of sphingolipids in specific tissues like the nervous system and skin. Emerging evidence, however, has repositioned them as critical players in a variety of cell signaling pathways. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and multifaceted signaling roles of 2-HFAs. We will delve into their function not only as integral parts of complex sphingolipids that modulate membrane properties but also as independent signaling molecules that interact with specific receptors. This guide will detail the enzymatic machinery responsible for their synthesis, primarily Fatty Acid 2-Hydroxylase (FA2H), and discuss the downstream consequences of their production. Furthermore, we will provide validated, step-by-step experimental protocols for the extraction, analysis, and functional characterization of 2-HFAs, offering a practical resource for researchers in the field. The overarching goal is to furnish a comprehensive understanding of 2-HFA biology, from fundamental mechanisms to their implications in health and disease, thereby highlighting their potential as therapeutic targets.

Introduction: The Evolving Paradigm of 2-Hydroxy Fatty Acids

Fatty acids are fundamental to cellular life, serving as energy sources, structural pillars of membranes, and signaling precursors.[1] Among the vast diversity of fatty acids, those featuring a hydroxyl group at the second carbon (C2) position—the 2-hydroxy fatty acids (2-HFAs)—possess distinct chemical properties that confer unique biological functions. For decades, 2-HFAs were predominantly recognized for their incorporation into sphingolipids, such as ceramides and galactosylceramides, which are particularly abundant in the myelin sheath of the nervous system and the epidermal barrier of the skin.[2][3]

The synthesis of these specialized lipids is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H), an enzyme that introduces the defining hydroxyl group onto the fatty acyl chain.[4][5] The critical importance of this process is underscored by the severe neurological disorders, such as leukodystrophy and hereditary spastic paraplegia, that arise from mutations in the FA2H gene.[4][6] These pathologies highlight the essential role of 2-HFA-containing sphingolipids in maintaining the structural integrity and long-term stability of myelin.[7]

However, the scientific narrative is expanding. Beyond their structural contributions, 2-HFAs are now understood to be active participants in cell signaling. This can occur through two principal modes of action:

-

Indirect Signaling via Membrane Modulation: The incorporation of 2-HFAs into sphingolipids alters the biophysical properties of cellular membranes. The additional hydroxyl group can form hydrogen bonds, stabilizing lipid-lipid interactions and influencing the organization of membrane microdomains, or "lipid rafts."[8][9] These rafts are hubs for signaling proteins, and by modifying their environment, 2-HFA-sphingolipids can indirectly regulate a host of cellular processes, from immune responses to cell differentiation.[7][8][10]

-

Direct Signaling as Ligands: Free 2-HFAs or their derivatives can act as signaling molecules themselves, binding to and activating specific cellular receptors.[11] This mode of action places them in the category of lipid mediators, capable of initiating downstream signaling cascades that control cell fate and function.

This guide will systematically dissect these roles, providing the scientific foundation and practical methodologies required to investigate this exciting and rapidly evolving field of lipid biology.

Section 1: Biosynthesis and Metabolism of 2-HFAs

The cellular concentration and function of 2-HFAs are tightly controlled by their synthesis and subsequent metabolic fate. The central enzyme in this process is Fatty Acid 2-Hydroxylase (FA2H).

The FA2H-Mediated Pathway

FA2H is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[6] It catalyzes the stereospecific hydroxylation of fatty acids to produce the (R)-enantiomer of 2-HFAs.[4][12] While FA2H can act on a range of fatty acid substrates, it shows a preference for very-long-chain fatty acids (VLCFAs).[2]

The canonical pathway for the formation of 2-HFA-containing sphingolipids involves the following key steps:

-

2-Hydroxylation: A free fatty acid is hydroxylated by FA2H to form a 2-HFA.

-

Acyl-CoA Synthesis: The 2-HFA is activated to its CoA ester, 2-hydroxy-acyl-CoA.

-

Ceramide Synthesis: A ceramide synthase (CerS) enzyme transfers the 2-hydroxy-acyl group to a sphingoid base (like sphingosine or dihydrosphingosine) to form a 2-hydroxy-ceramide.[2][13] All six mammalian CerS isoforms are capable of using 2-hydroxy-acyl-CoAs as substrates.[6][13]

-

Complex Sphingolipid Formation: The 2-hydroxy-ceramide then serves as a backbone for the synthesis of more complex sphingolipids, such as 2-hydroxy-galactosylceramide (a major component of myelin) or 2-hydroxy-glucosylceramide (important for skin barrier function).[2][7]

While FA2H is the primary and most studied enzyme, evidence suggests the existence of alternative 2-hydroxylase enzymes, as a complete knockout of FA2H does not eliminate all 2-HFA production in some tissues.[8][9] One such enzyme is phytanoyl-CoA 2-hydroxylase (PHYH) in peroxisomes, though its contribution to the general 2-HFA pool is still under investigation.[2]

Caption: Biosynthesis of 2-HFA-containing complex sphingolipids.

Section 2: Signaling Roles of 2-HFA-Containing Sphingolipids

The introduction of a hydroxyl group at the C2 position of the N-acyl chain of sphingolipids has profound effects on their biophysical properties and, consequently, their role in cell signaling.

Modulation of Membrane Microdomains

The 2-hydroxyl group is capable of forming additional hydrogen bonds with adjacent lipids or proteins within the membrane.[9] This intermolecular bonding is thought to increase the packing density and stability of lipids in the plasma membrane, particularly within lipid rafts.[8][9][10]

These effects have significant downstream consequences:

-

Protein Localization and Function: By stabilizing raft domains, 2-HFA-sphingolipids can influence the localization and function of raft-associated proteins.[8] For instance, in plant cells, 2-hydroxy sphingolipids are necessary for the proper organization of plasma membrane nanodomains and the localization of defense-related proteins, which are critical for mounting an immune response (e.g., ROS burst).[8][10][14]

-

Myelin Stability: In oligodendrocytes, 2-hydroxy-galactosylceramide is essential for the long-term stability of the myelin sheath. Its absence, due to FA2H deficiency, leads to demyelination and neurodegeneration.[7]

-

Cell Cycle and Differentiation: FA2H and its products have been shown to regulate the cell cycle. In Schwannoma cells, FA2H expression is upregulated during cAMP-induced cell cycle exit, and silencing FA2H prevents this growth arrest.[15] This suggests a role for 2-HFA-sphingolipids in promoting cell differentiation.

| Tissue/Cell Type | Key 2-HFA-Sphingolipid | Observed Function/Role | Pathological Consequence of Deficiency |

| Nervous System | 2-OH-Galactosylceramide | Essential for myelin sheath stability and long-term integrity.[7] | Leukodystrophy, Spastic Paraplegia, Neurodegeneration.[4][6] |

| Epidermis | 2-OH-Ceramide, 2-OH-Glucosylceramide | Critical for the formation of the skin's permeability barrier.[2] | Aberrant lamellar body formation, compromised skin barrier.[7] |

| Immune System (Plants) | 2-OH-Sphingolipids | Organization of membrane nanodomains, localization of immune receptors, ROS burst.[8][10] | Suppressed immune response to pathogens.[10] |

| Cancer Cells | 2-OH-Ceramides | Regulation of cell proliferation, apoptosis, and chemosensitivity.[6][16][17] | Increased malignancy, chemoresistance (in some cancers).[6][17] |

Table 1: Summary of physiological and pathological roles of 2-HFA-containing sphingolipids.

Section 3: 2-HFAs as Direct Signaling Molecules

Beyond their role within complex lipids, free 2-HFAs have emerged as signaling molecules in their own right, with particular significance in the context of cancer biology.

Anti-Cancer Properties and Signaling Pathways

Multiple studies have demonstrated that lower levels of FA2H expression correlate with poorer prognosis in several cancers, including gastric and colorectal cancer.[16][17] Conversely, increasing the levels of 2-HFAs, either by overexpressing FA2H or by exogenous administration, can suppress tumor growth and metastasis.[11][16]

Key signaling pathways modulated by 2-HFAs include:

-

AMPK/mTOR/Hedgehog Pathway: In gastric cancer, FA2H expression and treatment with (R)-2-hydroxypalmitic acid were shown to inhibit the mTOR/S6K1/Gli1 pathway, a critical driver of cell growth and chemoresistance.[17] This action appears to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a central energy sensor in the cell.[16][17]

-

YAP Transcriptional Axis: In colorectal cancer, FA2H-mediated 2-hydroxylation was found to suppress tumorigenesis by inhibiting the Yes-associated protein (YAP) transcriptional axis, another key regulator of cell proliferation and organ size.[16]

The synthetic 2-HFA derivative, 2-hydroxyoleic acid (2-OHOA, also known as Minerval), has shown potent anti-cancer activity in various models.[9][18] It is thought to exert its effects by modulating membrane lipid composition, leading to the activation of signaling pathways that induce cell cycle arrest and apoptosis.[18] While some studies suggest 2-HFAs may interact with specific G protein-coupled receptors (GPCRs), such as GPR109B, the direct receptor targets for most anti-cancer effects remain an active area of investigation.[11]

Caption: 2-HFA signaling pathways in cancer suppression.

Section 4: Methodologies for Studying 2-HFA Signaling

Investigating the roles of 2-HFAs requires robust and validated analytical and functional methods. This section provides detailed protocols for their study.

Protocol 4.1: Extraction and Quantification of 2-HFAs by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high resolution and sensitivity.[19][20] For 2-HFAs, derivatization is critical. The fatty acid is first converted to a fatty acid methyl ester (FAME), and the hydroxyl group is then silylated (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form a trimethylsilyl (TMS) ether. This two-step derivatization increases the volatility and thermal stability of the molecule for GC analysis and produces characteristic fragmentation patterns in MS for confident identification.[19][20]

Methodology:

-

Lipid Extraction:

-

Homogenize cell pellet or tissue sample in a chloroform:methanol (2:1, v/v) solution.

-

Add an appropriate internal standard (e.g., a commercially available odd-chain or deuterated 2-HFA) for accurate quantification.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic (lipid) phase and dry it under a stream of nitrogen.

-

-

Saponification and Methylation (FAME Preparation):

-

Resuspend the dried lipid extract in 0.5 M NaOH in methanol.

-

Heat at 100°C for 10 minutes to cleave ester linkages (saponification).

-

Add 14% boron trifluoride (BF3) in methanol and heat at 100°C for 5 minutes to methylate the free fatty acids.

-

Cool the reaction and add hexane and saturated NaCl solution. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs and dry under nitrogen.

-

-

Silylation (TMS Ether Formation):

-

Resuspend the dried FAMEs in a silylating agent (e.g., BSTFA with 1% TMCS) and pyridine.

-

Heat at 70°C for 30 minutes.

-

The sample is now ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that effectively separates the FAMEs (e.g., ramp from 80°C to 310°C).[20]

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Identify 2-HFA-TMS-FAMEs based on their retention time relative to standards and their characteristic mass spectra, including key fragment ions.[20]

-

Quantify by comparing the peak area of the analyte to the peak area of the internal standard.

-

Self-Validation: The protocol's integrity is maintained by the inclusion of an internal standard from the very first step, which corrects for variations in extraction efficiency and derivatization yield. Running authentic chemical standards for the 2-HFAs of interest is crucial to confirm retention times and fragmentation patterns.

Sources

- 1. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. FA2H - Wikipedia [en.wikipedia.org]

- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Fatty acid 2-hydroxylase regulates cAMP-induced cell cycle exit in D6P2T Schwannoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 19. books.rsc.org [books.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

2-Hydroxystearic Acid: A Pivotal Myelin Component and Its Emergence as a Biomarker in Neurological Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Usual Suspects in Neurodegeneration

In the intricate landscape of neurological disease biomarkers, the usual suspects—amyloid-beta, tau, and neurofilament light chain—have rightfully commanded significant attention. However, the complex pathophysiology of these disorders necessitates a broader exploration of molecular players. This guide delves into the scientific underpinnings of 2-hydroxystearic acid, a molecule of profound importance to the structural integrity of the nervous system, and its role as a definitive biomarker in a rare neurodegenerative disorder, with tantalizing, yet-to-be-fully-explored, implications for more common neurological diseases. As we dissect the biochemistry, pathology, and analytical considerations surrounding this hydroxylated fatty acid, we aim to equip researchers and drug development professionals with a comprehensive understanding of its current clinical relevance and future potential.

The Biochemical Cornerstone: Synthesis and Function of 2-Hydroxylated Sphingolipids

This compound is a saturated 18-carbon fatty acid distinguished by a hydroxyl group at the alpha-carbon position. Its significance in the central nervous system (CNS) is not as a free fatty acid but as a crucial building block for a specific class of lipids: the 2-hydroxylated sphingolipids. These lipids, including galactosylceramides (GalCer) and sulfatides, are among the most abundant lipid components of the myelin sheath, the insulating layer that encases axons and is essential for rapid nerve conduction.[1][2]

The synthesis of this compound is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) , a membrane-bound protein located in the endoplasmic reticulum.[3][4] The FA2H enzyme introduces a hydroxyl group onto a fatty acid, which is then incorporated into ceramide, the precursor for various sphingolipids.[5] This 2-hydroxylation is not a minor modification; it is believed to be critical for the stability of the myelin sheath through the formation of hydrogen bonds between the hydroxyl groups and other lipid components.[5] This structural reinforcement is vital for the long-term maintenance of compact myelin.[6][7] While 2-hydroxylated sphingolipids are found in various tissues, they are particularly enriched in the myelin of both the central and peripheral nervous systems.[2]

Figure 1: Simplified biochemical pathway of this compound synthesis and its incorporation into myelin.

A Definitive Biomarker in Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN)

The most compelling case for this compound's role as a biomarker comes from a group of rare, autosomal recessive neurological disorders collectively known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) .[8] FAHN is also classified as a form of Neurodegeneration with Brain Iron Accumulation (NBIA) and is allelic to hereditary spastic paraplegia type 35 (SPG35).[9]

The underlying cause of FAHN is a loss-of-function mutation in the FA2H gene.[8] This genetic defect leads to a profound deficiency of the FA2H enzyme, and consequently, an inability to produce 2-hydroxylated fatty acids and the corresponding 2-hydroxylated sphingolipids.[10] The absence of these critical myelin components results in a progressive and severe neurological phenotype that typically manifests in childhood.[8]

Pathophysiology and Clinical Manifestations of FAHN

| Feature | Description |

| Genetics | Autosomal recessive mutations in the FA2H gene.[8] |

| Biochemical Defect | Deficiency of fatty acid 2-hydroxylase (FA2H) activity, leading to an absence of 2-hydroxylated sphingolipids in myelin.[10] |

| Pathology | Abnormal myelin formation and maintenance, leading to progressive demyelination, axonal degeneration, and iron accumulation in the globus pallidus.[8] |

| Clinical Presentation | Childhood onset of spasticity, dystonia, ataxia, optic atrophy, and progressive cognitive decline.[9] |

In the context of FAHN, the absence of 2-hydroxylated sphingolipids, which can be inferred from the analysis of fatty acid profiles (including this compound), serves as a definitive diagnostic biomarker when coupled with genetic testing for FA2H mutations.

A Potential, Yet Underexplored, Biomarker in Broader Neurological Diseases

While the role of 2-hydroxylated lipid deficiency is well-established in FAHN, the potential of this compound as a biomarker in more prevalent neurological diseases like Multiple Sclerosis (MS) and Alzheimer's Disease (AD) is an area of active speculation and emerging research.

Multiple Sclerosis (MS)

MS is an autoimmune disease characterized by chronic inflammation, demyelination, and neurodegeneration in the CNS.[11] Given that 2-hydroxylated sphingolipids are integral to myelin stability, it is plausible that alterations in their metabolism could occur during the demyelination and remyelination processes in MS.[7] Studies have shown changes in the overall fatty acid and sphingolipid profiles in the cerebrospinal fluid (CSF) of MS patients.[12][13] While direct evidence for altered this compound levels in MS is currently limited, its measurement could offer insights into the state of myelin health and degradation. A decrease in this compound-containing lipids in the CSF could potentially reflect active demyelination.

Alzheimer's Disease (AD)

AD is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. While not primarily a demyelinating disease, there is growing evidence of white matter pathology and altered lipid metabolism in AD.[14] Studies have reported dysregulation of fatty acid metabolism in the plasma and brain of AD patients.[15][16] Given the neuroprotective and membrane-stabilizing roles of sphingolipids, investigating the levels of this compound and its derivatives in AD could open new avenues for understanding the contribution of myelin and lipid dyshomeostasis to the disease process.

Analytical Methodologies for Quantification

The reliable quantification of this compound in biological matrices such as plasma and cerebrospinal fluid (CSF) is paramount for its evaluation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Experimental Protocol: Quantification of this compound in Human CSF

This protocol provides a general framework. Specific parameters should be optimized in the user's laboratory.

1. Sample Collection and Handling:

-

Collect CSF via lumbar puncture into polypropylene tubes.[17]

-

Centrifuge at 2000 x g for 10 minutes at 4°C to remove cells and debris.[17]

-

Store the supernatant at -80°C until analysis.[17]

2. Lipid Extraction (Modified Bligh & Dyer Method):

-

To 100 µL of CSF, add an internal standard (e.g., deuterated this compound).

-

Add 490 µL of a 1:1 (v/v) mixture of chloroform and methanol.[18]

-

Vortex for 1 minute and sonicate for 30 seconds.[18]

-

Incubate for 2 hours at 4°C with mixing.[18]

-

Add 75 µL of ultrapure water, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes at 4°C to induce phase separation.[18]

-

Carefully collect the lower organic phase containing the lipids.

3. Saponification to Release Fatty Acids:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Add 1 mL of 0.5 M methanolic NaOH and heat at 80°C for 1 hour to hydrolyze the fatty acids from complex lipids.

-

Cool to room temperature and acidify with 0.5 mL of 1 M HCl.

4. Fatty Acid Extraction:

-

Extract the free fatty acids by adding 1 mL of hexane and vortexing.

-

Centrifuge to separate the phases and collect the upper hexane layer.

-

Repeat the extraction twice and pool the hexane fractions.

-

Evaporate the hexane to dryness under nitrogen.

5. Derivatization (Optional but often recommended for improved chromatographic performance):

-

Reconstitute the dried extract in a suitable solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) ethers.

6. LC-MS/MS Analysis:

-

Reconstitute the final sample in a suitable injection solvent (e.g., methanol/isopropanol).

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of formic acid to aid ionization.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

Figure 2: Experimental workflow for the quantification of this compound in CSF.

Comparative Analysis and Future Perspectives

The utility of a biomarker is often assessed by comparing it to existing standards. Neurofilament light chain (NfL), a marker of neuro-axonal damage, has emerged as a sensitive but non-specific biomarker for a wide range of neurological disorders.

| Biomarker | What it Measures | Specificity | Current Clinical Utility |

| Neurofilament Light Chain (NfL) | Neuro-axonal damage | Low (elevated in many neurological conditions) | Monitoring disease activity and treatment response in MS and other disorders. |

| This compound | Integrity of myelin lipid metabolism | High for FAHN; potentially moderate for demyelinating aspects of other diseases. | Definitive for FAHN; investigational for other diseases. |

The future of this compound as a biomarker beyond FAHN will depend on several key research endeavors:

-

Prospective longitudinal studies: Measuring this compound and its lipid derivatives in large, well-characterized cohorts of patients with MS, AD, and other neurological diseases to establish normative ranges and disease-associated changes.

-

Correlation with clinical and imaging outcomes: Determining if changes in this compound levels correlate with disease progression, disability scores, and imaging markers of demyelination and neurodegeneration.

-

Elucidation of its role in neuroinflammation and oxidative stress: Investigating whether this compound or its metabolites have signaling roles in these key pathological processes.

References

- Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies. [Link to a relevant scientific article, e.g., a methods paper on CSF lipidomics]

- Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. [Link to a relevant scientific article, e.g., a paper on FA2H knockout mice]

- Annotation of the human cerebrospinal fluid lipidome using high resolution mass spectrometry and a dedicated data processing workflow. [Link to a relevant scientific article, e.g., a human CSF lipidomics study]

- Neurodegenerative Disorders: Spotlight on Sphingolipids.

- Lipidomic traits of plasma and cerebrospinal fluid in amyotrophic lateral sclerosis correlate with disease progression. [Link to a relevant clinical lipidomics study]

- Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. [Link to a comprehensive review on FA2H and its products]

- 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase.

- Human cerebrospinal fluid sample preparation and annotation for integrated lipidomics and metabolomics profiling studies Abstrac. [Link to a relevant methods paper]

- 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase.

- FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin. [Link to a study on FA2H in the PNS]

- Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. [Link to a comprehensive review on FA2H and its products]

- FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin. [Link to a study on FA2H in the PNS]

- Plasma and Brain Fatty Acid Profiles in Mild Cognitive Impairment and Alzheimer's Disease.

- Fatty acid analysis of blood plasma of patients with Alzheimer's disease, other types of dementia, and cognitive impairment.

- Identification of Naturally Occurring Fatty Acids of the Myelin Sheath That Resolve Neuroinflammation.

- Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. [Link to a relevant scientific article, e.g., a paper on FA2H knockout mice]

- Metabolomics of Cerebrospinal Fluid Amino and Fatty Acids in Early Stages of Multiple Sclerosis. [Link to a metabolomics study in MS]

- Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism. [Link to a review on myelin lipids]

- Fatty acids role in multiple sclerosis as “metabokines”.

- Plasma Biomarkers: Potent Screeners of Alzheimer's Disease. [Link to a review on plasma biomarkers for AD]

- Plasma F2A isoprostane levels in Alzheimer's and Parkinson's disease.

- Altered Cerebrospinal Fluid Concentrations of Hydrophobic and Hydrophilic Compounds in Early Stages of Multiple Sclerosis—Metabolic Profile Analyses. [Link to a CSF metabolomics study in MS]

- Hydroxycholesterol Levels in the Serum and Cerebrospinal Fluid of Patients with Neuromyelitis Optica Revealed by LC-Ag+CIS/MS/MS and LC-ESI/MS/MS with Picolinic Derivatization: Increased Levels and Association with Disability during Acute Attack. [Link to a study on hydroxycholesterols in NMO]

- Identification of naturally occurring fatty acids of the myelin sheath that resolve neuroinflammation.

- Reduced Plasma Levels of 25-Hydroxycholesterol and Increased Cerebrospinal Fluid Levels of Bile Acid Precursors in Multiple Sclerosis Patients. [Link to a study on sterols in MS]

- Bioanalysis in Cerebrospinal Fluid (CSF). [Link to a technical note on CSF bioanalysis]

- Different Associations of Plasma Biomarkers in Alzheimer's Disease, Mild Cognitive Impairment, Vascular Dementia, and Ischemic Stroke.

- Inflammation-related plasma and CSF biomarkers for multiple sclerosis.

- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients.

- Fatty Acid Hydroxylase-Associated Neurodegeneration. [Link to a GeneReviews article on FAHN]

- Polyunsaturated fatty acids in the pathogenesis and treatment of multiple sclerosis. [Link to a review on PUFAs in MS]

- In MS, omega-3 fatty acid transporter vital for producing myelin sheath. [Link to an article on omega-3s and myelin]

- Quantification of Bile Acids in Cerebrospinal Fluid: Results of an Observational Trial. [Link to a study on CSF bile acids]

- The role of fatty acids in neurodegenerative diseases: mechanistic insights and therapeutic strategies.

- Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography.

- Heart fatty acid binding protein as a potential diagnostic marker for neurodegenerative diseases.

- High-Throughput Metabolomics for Discovering Potential Biomarkers and Identifying Metabolic Mechanisms in Aging and Alzheimer's Disease. [Link to a metabolomics study in aging and AD]

- Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF.

- Analytical validation: Comparison of two laboratory-based methods for CSF quantitative cryptococcal cultures.

Sources

- 1. research.regionh.dk [research.regionh.dk]

- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases | MDPI [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. biorxiv.org [biorxiv.org]

- 5. 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fatty Acid Hydroxylase-Associated Neurodegeneration - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metabolomics of Cerebrospinal Fluid Amino and Fatty Acids in Early Stages of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Altered Cerebrospinal Fluid Concentrations of Hydrophobic and Hydrophilic Compounds in Early Stages of Multiple Sclerosis—Metabolic Profile Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Metabolomics for Discovering Potential Biomarkers and Identifying Metabolic Mechanisms in Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasma and Brain Fatty Acid Profiles in Mild Cognitive Impairment and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty acid analysis of blood plasma of patients with Alzheimer's disease, other types of dementia, and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Annotation of the human cerebrospinal fluid lipidome using high resolution mass spectrometry and a dedicated data processing workflow - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Distribution, and Analysis of 2-Hydroxystearic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Hydroxylation in Fatty Acids

2-Hydroxystearic acid (2-HSA), also known as α-hydroxystearic acid, is a saturated 18-carbon fatty acid distinguished by a hydroxyl group at the C-2 (alpha) position. This seemingly simple modification imparts profound physicochemical properties that dictate its biological roles, differentiating it significantly from its non-hydroxylated counterpart, stearic acid. In eukaryotes, 2-HSA is not typically found as a free fatty acid in high concentrations; instead, its primary importance lies in its role as a fundamental building block of a specific subclass of sphingolipids, namely 2-hydroxylated glycosphingolipids. These lipids are integral to the structural integrity and function of highly specialized biological structures, most notably the myelin sheath of the nervous system and the epidermal barrier of the skin[1][2][3]. The presence and concentration of 2-HSA-containing sphingolipids are critical for maintaining neural signal propagation and cutaneous barrier function, and genetic defects in their synthesis are linked to severe neurodegenerative diseases[2]. This guide provides a comprehensive overview of the biosynthesis, natural distribution, and analytical methodologies for 2-HSA, offering a foundational resource for professionals in lipid research and therapeutic development.

Part 1: The Biosynthetic Pathway of this compound

The synthesis of 2-HSA in mammals is a targeted enzymatic process that occurs within the endoplasmic reticulum (ER). The causality behind this pathway is the necessity to produce a specialized precursor for a unique class of sphingolipids essential for specific biological functions.

The Central Role of Fatty Acid 2-Hydroxylase (FA2H)

The key enzyme responsible for the synthesis of 2-HSA is Fatty Acid 2-Hydroxylase (FA2H) , an integral membrane protein encoded by the FA2H gene[2][4]. FA2H is a monooxygenase that catalyzes the stereospecific hydroxylation of long-chain fatty acids, producing the (R)-2-hydroxy enantiomer. The enzyme exhibits a preference for very-long-chain fatty acids (VLCFAs), such as lignoceric acid (C24:0), but also acts on stearic acid (C18:0) and other fatty acids[4].

The reaction requires NADPH and is dependent on NADPH:cytochrome P-450 reductase, indicating a classic electron transfer mechanism for the hydroxylation reaction[4]. The FA2H protein itself contains an N-terminal cytochrome b5-like domain, which is crucial for its catalytic activity[2][4].

The process can be summarized as follows:

-

A free long-chain fatty acid (e.g., Stearic Acid) is the substrate.

-

FA2H, located in the ER membrane, binds the fatty acid.

-

Utilizing NADPH as a reducing equivalent, FA2H introduces a hydroxyl group at the C-2 position.

-

The product, (R)-2-Hydroxystearic Acid, is released.

This newly synthesized 2-HSA is then rapidly activated to 2-hydroxyacyl-CoA and incorporated into ceramides by ceramide synthases. These 2-hydroxylated ceramides serve as the backbone for more complex sphingolipids, such as galactosylceramides (GalCer) and sulfatides, which are abundant in myelin[1][2].

Part 2: Natural Distribution and Abundance

This compound, primarily in its lipid-bound form, is found across different biological kingdoms, but its distribution is highly concentrated in specific mammalian tissues.

Mammalian Tissues

The highest concentrations of 2-HSA-containing lipids are found in the nervous system and the skin, where they serve critical structural roles.

-